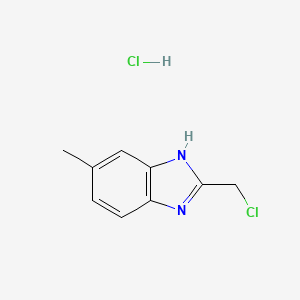

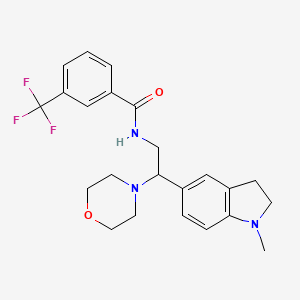

![molecular formula C22H17FN4O3 B2723684 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 921573-56-0](/img/no-structure.png)

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Several synthetic methods have been reported for the preparation of this compound. Notably, a microwave-assisted synthesis has been developed, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in an aqueous medium. The reaction involves the condensation of 2-amino-nicotinonitriles with carbonyl compounds under microwave irradiation. This protocol offers advantages such as green chemistry , high yield , and short reaction time .

Another study highlights a one-pot synthesis using DIPEAc (diisopropylethylamine acetate) . This method provides access to dihydropyrido[2,3-d:6,5-d’]dipyrimidinetetraone and pyrimido[4,5-d]pyrimidine derivatives . These compounds exhibit potential as tyrosinase inhibitors and anticancer agents . The reaction is efficient, catalyst-free, and compatible with various substrates .

Wissenschaftliche Forschungsanwendungen

Radiosynthesis and Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, to which the compound is closely related, has been identified as selective ligands for the translocator protein (18 kDa) (Dollé et al., 2008). These compounds, including DPA-714, have been designed for in vivo imaging using positron emission tomography (PET) by incorporating a fluorine atom, allowing labeling with fluorine-18. This application is significant for the diagnosis and study of neurodegenerative disorders.

Biological Evaluation for Neurodegenerative Disorders

Further exploration into substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, including the compound , demonstrates high in vitro affinity and selectivity for the peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs) (Fookes et al., 2008). This selectivity is crucial for studying PBR expression in neurodegenerative disorders, indicating potential for developing diagnostic and therapeutic tools.

Antitumor Activities

A compound structurally similar to the one demonstrated selective anti-tumor activities, indicating the potential contribution of its R-configuration to its efficacy (Xiong Jing, 2011). This study highlights the compound's potential in cancer research, particularly in designing drugs with selective efficacy against certain cancer types.

Dual Inhibitory Activities

Compounds within the same family as the one have been synthesized and evaluated for their dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (Gangjee et al., 2008). These enzymes are crucial in the folate pathway, and their inhibition can lead to potent antitumor and antimicrobial agents, suggesting the compound's versatility in drug development.

Antimicrobial and Antituberculosis Activities

A study on pyrimidine-incorporated Schiff bases, including derivatives of the compound in focus, showed good antimicrobial and antituberculosis activity (Soni & Patel, 2017). This finding suggests the compound's potential application in developing new antibiotics and treatments for tuberculosis.

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

921573-56-0 |

|---|---|

Produktname |

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide |

Molekularformel |

C22H17FN4O3 |

Molekulargewicht |

404.401 |

IUPAC-Name |

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide |

InChI |

InChI=1S/C22H17FN4O3/c23-16-8-4-9-17(12-16)25-19(28)14-26-18-10-5-11-24-20(18)21(29)27(22(26)30)13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,25,28) |

InChI-Schlüssel |

LNRDVKSDAZMDRY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC=C4)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2723603.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2723604.png)

![3,4,7,9-Tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723608.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2723618.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2723620.png)

![1-benzyl-5-[(chloroacetyl)amino]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2723623.png)